5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
CAS No.: 104107-22-4
Cat. No.: VC21255581
Molecular Formula: C10H9BrO
Molecular Weight: 225.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104107-22-4 |
|---|---|
| Molecular Formula | C10H9BrO |
| Molecular Weight | 225.08 g/mol |
| IUPAC Name | 5-bromo-2-methyl-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C10H9BrO/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3 |
| Standard InChI Key | GMWXCOYOQNIWPE-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(C1=O)C=CC(=C2)Br |
| Canonical SMILES | CC1CC2=C(C1=O)C=CC(=C2)Br |
Introduction
Chemical Identity and Structural Properties
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is an indanone derivative characterized by a bicyclic structure with a bromine atom at position 5 and a methyl group at position 2. The compound has several identifiers and properties that are important for its characterization and study.
Identification Parameters
The compound is represented by various identifiers in chemical databases and literature as shown in Table 1.
Table 1: Chemical Identifiers of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
| Parameter | Value |
|---|---|
| CAS Number | 104107-22-4 |
| Molecular Formula | C₁₀H₉BrO |
| Molecular Weight | 225.08 g/mol |
| IUPAC Name | 5-bromo-2-methyl-2,3-dihydroinden-1-one |
| InChI | InChI=1S/C10H9BrO/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3 |
| InChIKey | GMWXCOYOQNIWPE-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(C1=O)C=CC(=C2)Br |
These identifiers provide unique ways to reference and search for the compound in various chemical databases and literature .
Physical and Chemical Properties
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one possesses specific physicochemical properties that influence its behavior in chemical reactions and biological systems.
Table 2: Physicochemical Properties of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Boiling Point | 332.0±41.0 °C at 760 mmHg |
| XLogP3-AA | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 17.1 Ų |
| Heavy Atom Count | 12 |
| Complexity | 202 |
The compound has a relatively high boiling point and moderate lipophilicity (XLogP3-AA value of 2.9), indicating good permeability through cell membranes, which is relevant for potential pharmacological applications .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, with bromination of the parent indanone being the most common approach.
Laboratory Synthesis
The most straightforward approach to synthesizing 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one involves the selective bromination of 2-methyl-1-indanone. This reaction typically employs bromine or other brominating agents to introduce the bromine atom at the 5-position of the aromatic ring.
The general synthesis pathway can be outlined as follows:
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Starting with 2-methyl-1-indanone
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Addition of a brominating agent (such as Br₂, NBS, or HBr)
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Reaction under controlled temperature and solvent conditions
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Purification through crystallization or column chromatography
The bromination reaction typically proceeds with high regioselectivity, with the bromine preferentially adding to the 5-position due to electronic and steric factors.
Industrial Production
For large-scale production, more efficient and economical methods are employed:
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Continuous flow processes that enhance yield and minimize by-products
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Careful control of reaction parameters (temperature, pressure, concentration)
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Specialized purification techniques for higher purity
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Use of less hazardous or more environmentally friendly brominating agents
Research by Grossmann and colleagues documented the use of this compound as an intermediate in more complex organic syntheses, highlighting its utility in multi-step synthetic pathways .
Chemical Reactivity and Reaction Patterns
The reactivity of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is largely determined by its functional groups: the carbonyl group, the bromine substituent, and the fused ring system.
Key Reactive Sites
The compound exhibits several reactive sites that can be targeted for further chemical transformations:
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The carbonyl group (C=O) can undergo nucleophilic addition reactions
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The bromine atom serves as a handle for cross-coupling reactions
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The methyl group at the 2-position can participate in condensation reactions
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The α-carbon adjacent to the carbonyl group can undergo enolization
Common Reaction Types
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one participates in various reaction types:
Table 3: Common Reactions of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Corresponding alcohol | Synthesis of complex molecules |
| Cross-coupling | Palladium catalysts, organometallic reagents | Arylated or alkylated derivatives | Functionalization of the aromatic ring |
| Carbonyl condensation | Amines, hydrazines | Imines, hydrazones, oximes | Synthesis of nitrogen-containing derivatives |
| Wittig reaction | Phosphonium ylides | Alkene derivatives | Carbon-carbon bond formation |
These reactions demonstrate the versatility of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one as a synthetic building block in organic chemistry.
Research Applications and Current Studies
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one serves various functions in research settings, particularly in organic synthesis and pharmaceutical development.
Synthetic Applications
This compound is frequently employed as:
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A building block in the synthesis of complex molecules
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An intermediate in the preparation of pharmaceutical precursors
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A substrate for studying regioselective reactions
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A model compound for developing new synthetic methodologies
One notable application involves its use in studies toward the total synthesis of salimabromide, a halogenated polyketide isolated from the marine myxobacterium Enhygromyxa salina .
Research Context
Research by Grossmann and colleagues at the University of Munich demonstrated the utility of brominated indanone derivatives in constructing complex tetracyclic structures. Their work highlighted how compounds like 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one can serve as versatile intermediates in challenging synthetic transformations, particularly in the context of natural product synthesis .
Comparison with Structural Analogs
Several structural analogs of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one exist, differing in the position of the bromine substituent or containing additional functional groups.
Positional Isomers
The position of the bromine atom significantly influences the compound's properties and reactivity.
Table 4: Comparison of Brominated 2-methyl-2,3-dihydro-1H-inden-1-one Isomers
| Compound | CAS Number | Key Differences | Potential Unique Properties |
|---|---|---|---|
| 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | 174702-59-1 | Bromine at position 4 | Different electronic distribution, altered reactivity pattern |
| 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | 104107-22-4 | Bromine at position 5 | Reference compound |
| 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | 176088-59-8 | Bromine at position 6 | Different steric interactions, altered binding in biological systems |
| 7-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | 213381-43-2 | Bromine at position 7 | Proximity of bromine to carbonyl affects electronic properties |
Each positional isomer exhibits distinct chemical and potentially different biological properties due to the altered electronic distribution and steric factors .
Functional Derivatives
Several derivatives of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one have been reported, including:
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5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime (CAS: 405554-62-3) - a derivative with modified carbonyl functionality
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5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1273655-83-6) - containing an additional methyl group
These derivatives potentially offer different reactivity profiles and biological activities compared to the parent compound .
| Supplier | Catalog Reference | Typical Purity | Package Sizes |
|---|---|---|---|
| CymitQuimica | 54-OR85037 | 95% | 250mg, 1g |
| GlpBio | GF22462 | >98% | Varies |
| VulcanChem | VC21255581 | Research grade | Custom |
Pricing varies significantly depending on quantity, purity, and supplier, with research-grade material generally commanding higher prices .
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